molecular formula C10H20N2 B2992794 4-(Azetidin-1-yl)-4-ethylpiperidine CAS No. 2060051-49-0

4-(Azetidin-1-yl)-4-ethylpiperidine

Cat. No.: B2992794
CAS No.: 2060051-49-0
M. Wt: 168.284
InChI Key: IAYWDMRAEZRGIB-UHFFFAOYSA-N
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Description

4-(Azetidin-1-yl)-4-ethylpiperidine is a heterocyclic compound that features both azetidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active molecules. The azetidine ring is a four-membered nitrogen-containing ring, while the piperidine ring is a six-membered nitrogen-containing ring. The combination of these rings in a single molecule can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azetidin-1-yl)-4-ethylpiperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine ring. One common method is the aza-Michael addition, where an azetidine precursor reacts with an appropriate electrophile under basic conditions . Another approach involves the use of Suzuki–Miyaura cross-coupling reactions to introduce various substituents onto the azetidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(Azetidin-1-yl)-4-ethylpiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s utility in different applications .

Scientific Research Applications

4-(Azetidin-1-yl)-4-ethylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azetidin-1-yl)-4-ethylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine and piperidine rings can fit into binding pockets of proteins, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other azetidine and piperidine derivatives, such as:

Uniqueness

4-(Azetidin-1-yl)-4-ethylpiperidine is unique due to the specific combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties. This combination allows for versatile reactivity and the potential for diverse applications in various fields .

Properties

IUPAC Name

4-(azetidin-1-yl)-4-ethylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-2-10(12-8-3-9-12)4-6-11-7-5-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYWDMRAEZRGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)N2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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